molecular formula C6H7ClN2O2 B1425857 Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate CAS No. 1017784-04-1

Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B1425857
CAS No.: 1017784-04-1
M. Wt: 174.58 g/mol
InChI Key: HDQHPWAHZHGYHX-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to form pyrazole derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted pyrazoles.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Hydrolysis: Formation of 4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug discovery, particularly as a scaffold for developing new pharmaceuticals.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrazole-3-carboxylate: Lacks the chlorine and methyl substituents, resulting in different reactivity and applications.

    Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    4-chloro-1-methyl-1H-pyrazole-3-carboxylic acid: The hydrolyzed form of the ester, with different solubility and reactivity.

Uniqueness

Methyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the chlorine atom and the methyl ester group makes it a versatile intermediate for further chemical modifications, enhancing its utility in various applications.

Properties

IUPAC Name

methyl 4-chloro-1-methylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O2/c1-9-3-4(7)5(8-9)6(10)11-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQHPWAHZHGYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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